N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide
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Overview
Description
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine core, which is known for its biological activity, and a difluoromethylsulfanyl group, which can enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Difluoromethylsulfanyl Group: This step involves the introduction of the difluoromethylsulfanyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions using difluoromethylthiolating agents.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride or other suitable reagents.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation reactions using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways involving pyridazine derivatives.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance binding affinity and selectivity, while the pyridazine core can interact with active sites through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-difluoromethylsulfanyl-phenyl)-3-thiophen-2-yl-acrylamide: This compound shares the difluoromethylsulfanyl group but has a different core structure.
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoyl group and have been studied for their enzyme inhibitory activity.
Uniqueness
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to its combination of a pyridazine core with both difluoromethylsulfanyl and sulfamoyl groups. This combination can provide enhanced stability, bioavailability, and specific biological activity compared to similar compounds .
Properties
CAS No. |
735318-38-4 |
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Molecular Formula |
C19H16F2N4O4S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O4S2/c1-11-2-3-13(22-18(27)15-8-9-17(26)24-23-15)10-16(11)31(28,29)25-12-4-6-14(7-5-12)30-19(20)21/h2-10,19,25H,1H3,(H,22,27)(H,24,26) |
InChI Key |
HUOJHYLKAYKNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)SC(F)F |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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